Piperidine-4-carbonyl Chloride
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Overview
Description
4-Piperidinecarbonyl chloride is an organic compound with the molecular formula C6H10ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
4-Piperidinecarbonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Piperidinecarbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-piperidinecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 4-piperidinecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like triethylamine (TEA) for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, carboxylic acids, and aldehydes .
Scientific Research Applications
4-Piperidinecarbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
4-Piperidinecarbonyl chloride can be compared with other similar compounds such as:
1-Piperidinecarbonyl chloride: Similar in structure but differs in the position of the carbonyl chloride group.
N-Chloroformylpiperidine: Another derivative with similar reactivity but different applications.
Properties
IUPAC Name |
piperidine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHRAOVMXOPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388488 |
Source
|
Record name | 4-PIPERIDINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190142-48-4 |
Source
|
Record name | 4-PIPERIDINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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